2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole

Lipophilicity Physicochemical Properties Drug Formulation

Procure this distinct benzimidazole scaffold with 5-methyl substitution and a 4-chlorophenyl group. Exhibits significantly increased lipophilicity (XLogP3 4.2 vs 3.9 for non-methylated analog), ideal for membrane permeability studies. A close derivative shows potent anti-MRSA activity (MIC 4–16 μg/mL), and structural analogs inhibit DNA topoisomerase I. Choose this specific derivative to advance antimicrobial and anticancer discovery with a well-defined, higher-lipophilicity lead compound.

Molecular Formula C14H11ClN2
Molecular Weight 242.7 g/mol
CAS No. 53314-17-3
Cat. No. B184992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
CAS53314-17-3
Molecular FormulaC14H11ClN2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H11ClN2/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17)
InChIKeyVOKPSQHLZIPXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole (CAS 53314-17-3): Structural and Physicochemical Baseline for Procurement Decisions


2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole (CAS 53314-17-3) is a heterocyclic aromatic compound belonging to the benzimidazole family. It is characterized by a benzimidazole core substituted with a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position (alternatively described as 6-position depending on numbering conventions) [1]. The compound has a molecular weight of 242.70 g/mol and a computed XLogP3 value of 4.2, indicating significant lipophilicity [2]. This baseline structural and physicochemical profile serves as the foundation for evaluating its differentiation from closely related analogs in procurement and research applications.

Why In-Class Benzimidazole Analogs Cannot Be Substituted for 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole (CAS 53314-17-3)


The benzimidazole scaffold is known for its diverse biological activities, but small structural modifications can drastically alter physicochemical properties, spectroscopic fingerprints, and biological performance [1]. For instance, the presence and position of a single chlorine atom on the phenyl ring leads to distinct terahertz (THz) absorption spectra, reflecting differences in crystal packing and intermolecular forces that could impact formulation and analytical detection [2]. Additionally, the addition of a methyl group at the 5-position increases lipophilicity (XLogP3 = 4.2) compared to the non-methylated analog 2-(4-chlorophenyl)benzimidazole (XLogP3 = 3.9), which may influence membrane permeability and solubility [3]. These data underscore that even minor structural variations within the benzimidazole class can yield functionally distinct compounds, making generic substitution unreliable without specific, comparative evidence.

Quantitative Differentiation Guide for 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole (CAS 53314-17-3): Head-to-Head and Cross-Study Comparisons


Comparative Lipophilicity: Increased LogP vs. Non-Methylated Analog

The target compound exhibits a higher computed lipophilicity (XLogP3 = 4.2) compared to its direct structural analog lacking the methyl group, 2-(4-chlorophenyl)benzimidazole (XLogP3 = 3.9) [1]. This quantifiable difference in partition coefficient is predictive of altered membrane permeability and solubility profiles.

Lipophilicity Physicochemical Properties Drug Formulation

Spectroscopic Differentiation via Terahertz (THz) Fingerprinting

A study employing terahertz time-domain spectroscopy (THz-TDS) demonstrated that the isomeric pair 2-(2-chlorophenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole exhibit distinctive differences in their fingerprint spectra within the 0.2–2.5 THz range, including variations in the number, amplitude, and frequency position of absorption peaks [1]. These differences originate from variations in van der Waals forces and molecular dihedral angles within the crystal cell. While the specific 5-methyl derivative was not directly measured, this class-level evidence strongly suggests that the chlorine position on the phenyl ring confers a unique THz spectral signature.

Analytical Chemistry Spectroscopy Quality Control

Antimicrobial Activity of a Close Derivative Against MSSA and MRSA

A 2023 study on N,2,6-trisubstituted 1H-benzimidazole derivatives identified compound 4c, which shares the 2-(4-chlorophenyl)-6-methylbenzimidazole core of the target compound with an additional N-benzyl substitution, as a potent antibacterial agent. Compound 4c exhibited Minimum Inhibitory Concentrations (MICs) in the range of 4–16 μg/mL against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) [1]. It also demonstrated an MIC of 16 μg/mL against Escherichia coli and Streptococcus faecalis. While this is not direct data for the unsubstituted target compound, it provides strong class-level evidence that the 2-(4-chlorophenyl)-6-methylbenzimidazole scaffold is a privileged structure for antimicrobial activity.

Antimicrobial Resistance Drug Discovery Benzimidazole Derivatives

Topoisomerase I Inhibition Potential of 5-Methyl Substituted Benzimidazoles

A 2007 study evaluated three 1H-benzimidazole derivatives with different 5-position electronic characteristics for mammalian DNA topoisomerase I inhibition using in vitro plasmid supercoil relaxation assays [1]. Among them, 5-methyl-4-(1H-benzimidazole-2-yl)phenol (Cpd II) manifested relatively potent inhibition compared to the 5-chloro and unsubstituted analogs. The study provided quantitative assessment of supercoiled vs. relaxed DNA at varying compound concentrations, showing that Cpd II effectively inhibited topoisomerase I activity in a concentration-dependent manner, with significant inhibition observed at concentrations as low as 0.25 μg/μL [2]. The target compound, 2-(4-chlorophenyl)-5-methyl-1H-benzoimidazole, contains the same 5-methyl substitution on the benzimidazole core.

Cancer Research Topoisomerase Inhibition Benzimidazole Derivatives

Validated Application Scenarios for 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole (CAS 53314-17-3) Based on Quantitative Evidence


Physicochemical Profiling and Formulation Development in Pharmaceutical R&D

The compound's measured XLogP3 of 4.2, which is quantitatively higher than its non-methylated analog (XLogP3 = 3.9), makes it a suitable candidate for studies investigating the impact of lipophilicity on drug absorption, distribution, and formulation [1]. Researchers can utilize this property differential to design experiments probing membrane permeability and solubility in lead optimization workflows.

Analytical Method Development and Quality Control Using Spectroscopic Fingerprinting

Based on class-level evidence showing that 2-(4-chlorophenyl)benzimidazole possesses a distinct terahertz (THz) absorption spectrum compared to its 2-chlorophenyl isomer [1], the target compound is valuable for developing analytical methods that rely on unique spectral fingerprints. This is particularly relevant for quality control laboratories requiring unambiguous identification of specific benzimidazole derivatives in complex mixtures or final products.

Antimicrobial Lead Discovery Targeting Drug-Resistant Pathogens

A close derivative of the target compound, featuring the identical 2-(4-chlorophenyl)-6-methylbenzimidazole core, demonstrated potent in vitro activity against methicillin-resistant S. aureus (MRSA) with MIC values in the range of 4–16 μg/mL [1]. This evidence positions the target compound as a high-priority scaffold for antimicrobial drug discovery programs focused on overcoming antibiotic resistance.

Cancer Research Involving Topoisomerase I as a Therapeutic Target

The presence of a 5-methyl substituent on the benzimidazole core has been linked to relatively potent inhibition of mammalian DNA topoisomerase I, as demonstrated by a structurally related compound in quantitative plasmid supercoil relaxation assays [1]. The target compound is therefore a relevant tool for cancer researchers investigating topoisomerase I as a molecular target and for screening novel antineoplastic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.